6-TET Phosphoramidite: A Technical Guide for Fluorescent Oligonucleotide Labeling in Molecular Biology
6-TET Phosphoramidite: A Technical Guide for Fluorescent Oligonucleotide Labeling in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of molecular biology and diagnostics, the precise detection and quantification of nucleic acids are paramount. Fluorescently labeled oligonucleotides serve as indispensable tools in a myriad of applications, from quantitative PCR (qPCR) to fragment analysis. 6-TET phosphoramidite (B1245037), a derivative of tetrachlorofluorescein (B1293599), is a key reagent for the incorporation of a green-fluorescent dye into synthetic oligonucleotides. This technical guide provides an in-depth overview of 6-TET phosphoramidite, its properties, and its applications, with a focus on quantitative data and detailed experimental protocols to empower researchers in their laboratory workflows.
Core Properties of 6-TET Phosphoramidite
6-TET phosphoramidite is utilized in solid-phase DNA synthesis to covalently attach the tetrachlorofluorescein (TET) fluorophore to the 5'-end of an oligonucleotide. The key chemical and spectral properties of 6-TET are summarized below, providing a foundation for its use in fluorescence-based assays.
| Property | Value | Reference |
| Chemical Formula | C46H54Cl4N3O10P | [1] |
| Molecular Weight | 981.72 g/mol | [1] |
| Excitation Maximum (λex) | 521 nm | [1] |
| Emission Maximum (λem) | 536 nm | [1] |
| Molar Extinction Coefficient (ε) | 76,000 L·mol⁻¹·cm⁻¹ | [1] |
| Fluorescence Quantum Yield (Φ) | 0.191 | [1] |
| Recommended Quencher | Black Hole Quencher® 1 (BHQ®-1) |
Comparative Analysis of Common Fluorescent Dyes
The selection of a fluorescent dye is critical for the sensitivity and specificity of an assay. TET is often used in multiplex assays alongside other dyes such as 6-carboxyfluorescein (B556484) (FAM) and hexachlorofluorescein (HEX). The following table provides a comparative overview of their spectral properties.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Quencher | Key Features |
| 6-FAM | 495 | 520 | BHQ-1 | High quantum yield, bright signal. |
| TET | 521 | 536 | BHQ-1 | Spectrally distinct from FAM, suitable for multiplexing.[2] |
| HEX | 535 | 556 | BHQ-1 | Further red-shifted, expanding multiplexing capabilities. |
Experimental Protocols
5'-Labeling of Oligonucleotides with 6-TET Phosphoramidite
This protocol outlines the final coupling step in a standard solid-phase oligonucleotide synthesis to incorporate the 6-TET label.
Materials:
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6-TET phosphoramidite
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Anhydrous acetonitrile (B52724) (Diluent)
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Activator solution (e.g., 0.45 M Tetrazole in acetonitrile)
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Capping solution (e.g., Acetic Anhydride/Lutidine/THF)
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Oxidizer solution (e.g., Iodine in THF/Water/Pyridine)
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Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
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Ammonium (B1175870) hydroxide (B78521) solution (30%)
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Controlled Pore Glass (CPG) solid support with synthesized oligonucleotide
Procedure:
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Preparation of 6-TET Phosphoramidite Solution: Dissolve 6-TET phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M.
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Final Deblocking: Perform the final detritylation of the 5'-hydroxyl group of the solid-support-bound oligonucleotide by treating with the deblocking solution.
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Coupling:
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Wash the CPG support with anhydrous acetonitrile.
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Deliver the 6-TET phosphoramidite solution and activator solution to the synthesis column.
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Allow the coupling reaction to proceed for 3 minutes.
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Capping: Cap any unreacted 5'-hydroxyl groups by treating with the capping solution.
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Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using the oxidizer solution.
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Cleavage and Deprotection:
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Cleave the labeled oligonucleotide from the CPG support and remove protecting groups by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours.
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Alternatively, for base-sensitive sequences, use a milder deprotection strategy with a mixture of ammonium hydroxide and methylamine (B109427) (AMA) at 65°C for 10 minutes.
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Purification: Purify the 5'-TET-labeled oligonucleotide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Multiplex Quantitative PCR (qPCR) with TET-Labeled Probes
This protocol provides a general framework for setting up a multiplex qPCR assay using a TET-labeled probe for one target and a FAM-labeled probe for another.
Materials:
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TET-labeled hydrolysis probe (e.g., TaqMan® probe) with a BHQ-1 quencher
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FAM-labeled hydrolysis probe with a BHQ-1 quencher
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Forward and reverse primers for each target
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qPCR Master Mix (containing DNA polymerase, dNTPs, and buffer)
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Template DNA
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Nuclease-free water
Procedure:
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Primer and Probe Design: Design primers and probes with appropriate melting temperatures (Tm). The probe Tm should be 5-10°C higher than the primer Tm.
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Reaction Setup: Prepare the qPCR reaction mix on ice. For a typical 20 µL reaction:
Component Volume Final Concentration qPCR Master Mix (2x) 10 µL 1x Forward Primer 1 (10 µM) 0.4 µL 200 nM Reverse Primer 1 (10 µM) 0.4 µL 200 nM TET-labeled Probe 1 (10 µM) 0.2 µL 100 nM Forward Primer 2 (10 µM) 0.4 µL 200 nM Reverse Primer 2 (10 µM) 0.4 µL 200 nM FAM-labeled Probe 2 (10 µM) 0.2 µL 100 nM Template DNA 2 µL Variable | Nuclease-free water | to 20 µL | - |
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Thermal Cycling: Perform qPCR using a real-time PCR instrument with the following cycling conditions:
Step Temperature Time Cycles Initial Denaturation 95°C 2 min 1 Denaturation 95°C 15 sec 40 | Annealing/Extension | 60°C | 60 sec | |
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Data Analysis: Analyze the fluorescence data for both the TET and FAM channels to determine the cycle threshold (Ct) values for each target.
Fragment Analysis using 5'-TET Labeled Primers
This protocol describes the use of a 5'-TET labeled forward primer for the amplification and subsequent analysis of DNA fragments by capillary electrophoresis.
Materials:
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5'-TET labeled forward primer
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Unlabeled reverse primer
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DNA template
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PCR Master Mix
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Hi-Di™ Formamide
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Size Standard (e.g., GeneScan™ 500 LIZ™)
Procedure:
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PCR Amplification:
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Set up a PCR reaction using the 5'-TET labeled forward primer and the unlabeled reverse primer.
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Perform PCR with appropriate cycling conditions to amplify the target fragment.
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Sample Preparation for Capillary Electrophoresis:
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Dilute the PCR product 1:50 in nuclease-free water (this may require optimization).
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In a 96-well plate, mix the following for each sample:
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1 µL of diluted PCR product
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10 µL of Hi-Di™ Formamide
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0.5 µL of Size Standard
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-
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Denaturation: Denature the samples by heating at 95°C for 3 minutes, followed by rapid cooling on ice.
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Capillary Electrophoresis:
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Load the samples onto a capillary electrophoresis instrument (e.g., Applied Biosystems™ 3730 DNA Analyzer).
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Run the electrophoresis according to the manufacturer's instructions.
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Data Analysis: Analyze the resulting electropherogram using appropriate software (e.g., GeneMapper™). The TET-labeled fragments will be detected in the corresponding color channel, and their size will be determined relative to the size standard.[3]
Visualizations of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows involving 6-TET phosphoramidite.
Caption: Workflow for 5'-labeling of an oligonucleotide with 6-TET phosphoramidite.
Caption: Workflow for multiplex quantitative PCR using TET-labeled probes.
Caption: Workflow for DNA fragment analysis using a 5'-TET labeled primer.
Conclusion
6-TET phosphoramidite is a robust and versatile reagent for the fluorescent labeling of oligonucleotides. Its distinct spectral properties make it an excellent choice for multiplex qPCR and fragment analysis, enabling the simultaneous detection of multiple targets with high specificity. The detailed protocols and comparative data provided in this guide are intended to equip researchers with the necessary information to effectively integrate 6-TET phosphoramidite into their molecular biology workflows, ultimately advancing research and development in genetics, diagnostics, and therapeutics.
